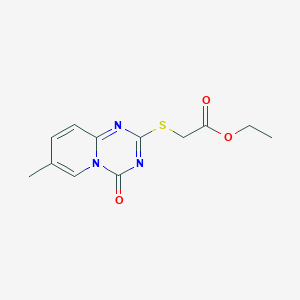 1,2-aトリアジン-2-イル)スルファニル酢酸エチル CAS No. 306979-25-9"
>
1,2-aトリアジン-2-イル)スルファニル酢酸エチル CAS No. 306979-25-9"
>
2-(7-メチル-4-オキソ-4H-ピリド1,2-aトリアジン-2-イル)スルファニル酢酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrido1,2-atriazin core with a methyl group at the 7-position and an ethyl sulfanylacetate moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-aminopyridine as the starting material.
Condensation Reaction: The 2-aminopyridine is condensed with ethoxymethylenemalonate diethyl ester to form aminomethylene malonate.
Conversion to Intermediate: The aminomethylene malonate is then converted to ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate in the presence of catalytic 2-chlorobenzoic acid at 250°C.
Final Steps: Further reactions and modifications lead to the formation of Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate.
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrido1,2-atriazin core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with different substituents at specific positions.
科学的研究の応用
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions. Medicine: Industry: Use in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
類似化合物との比較
Ethyl 2-((6-methyl-4-oxo-4H-pyrido: 1,2-atriazin-2-yl)sulfanyl)acetate: Similar structure with a methyl group at a different position.
Ethyl 2-((7-methyl-4-oxo-4H-pyrido: 1,2-atriazin-2-yl)acetate: Similar core structure but lacking the sulfanyl group.
Uniqueness: Ethyl 2-((7-methyl-4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)acetate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
ethyl 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-3-18-10(16)7-19-11-13-9-5-4-8(2)6-15(9)12(17)14-11/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHCALYUNCMXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=O)N2C=C(C=CC2=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol](/img/structure/B2558093.png)
![N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2558094.png)
![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2558096.png)
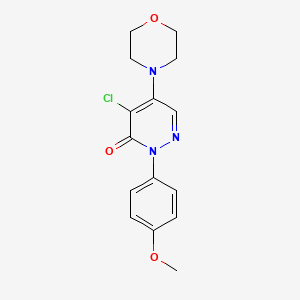
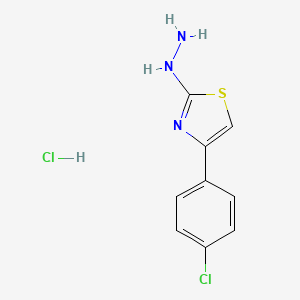
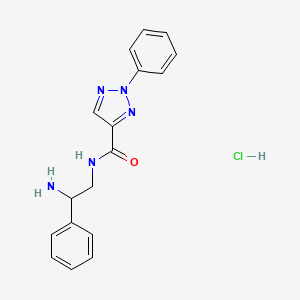
![2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B2558103.png)
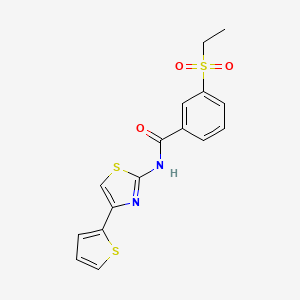
![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(4-methoxyphenethyl)hydrazinecarboxamide](/img/structure/B2558107.png)
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2558108.png)
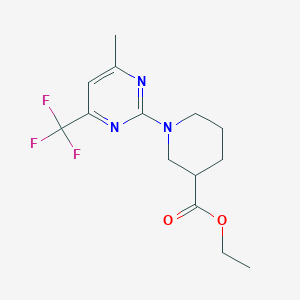
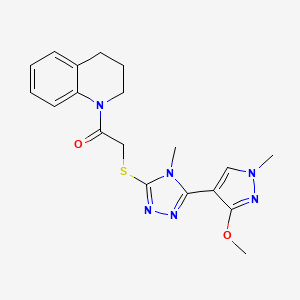
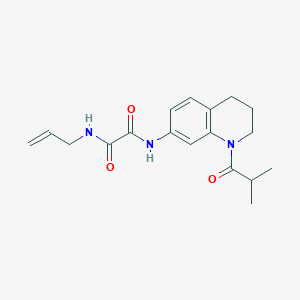
![N-(2,3-dimethylphenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2558116.png)
